molecular formula C8H3BrClN3O2 B3226577 Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- CAS No. 1256811-90-1

Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-

Cat. No.: B3226577
CAS No.: 1256811-90-1
M. Wt: 288.48 g/mol
InChI Key: OLLVRQPJBJINCO-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- is a halogenated derivative of the pyrido[2,3-b]pyrazine scaffold, a nitrogen-rich heterocyclic system. The bromo and chloro substituents at positions 7 and 2 likely enhance its lipophilicity and electronic characteristics, influencing biological activity and optoelectronic applications. Pyrido[2,3-b]pyrazines are synthesized via condensation of 1,2-dicarbonyl compounds with 1,2-diamines under catalytic or mechanochemical conditions . These compounds exhibit diverse applications, including antimicrobial agents, cholinesterase inhibitors, and materials for organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name

7-bromo-2-chloropyrido[2,3-b]pyrazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClN3O2/c9-3-1-4-7(11-2-3)13-5(8(14)15)6(10)12-4/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLVRQPJBJINCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(C(=N2)C(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601191232
Record name Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-
Source EPA DSSTox
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Molecular Weight

288.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256811-90-1
Record name Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256811-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- can be achieved through multicomponent reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 2-chloropyrazine with 3-bromopyridine-2-carboxylic acid in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- features a fused ring structure containing nitrogen atoms, with a molecular formula of C_8H_5BrClN_3O_2 and a molecular weight of approximately 286.91 g/mol. The presence of a carboxylic acid functional group at the 3-position and halogen substituents enhances its chemical properties and biological activity .

Herbicidal Properties

One of the primary applications of Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- is its herbicidal activity. Research indicates that this compound effectively inhibits unwanted plant growth, making it valuable in agricultural practices . The herbicidal mechanism involves interactions with specific enzyme pathways that regulate plant growth .

Antifungal and Antitumor Potential

Similar compounds within the pyrido[2,3-b]pyrazine family have shown antifungal properties, suggesting that Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- may also possess similar activities . Furthermore, preliminary studies indicate potential use as intermediates in synthesizing pharmaceuticals with antitumor properties . This suggests a broader spectrum of biological activity that could be harnessed for therapeutic applications.

Herbicide Development

A study highlighted the effectiveness of Pyrido[2,3-b]pyrazine derivatives as herbicides in controlling specific weed species. Field trials demonstrated significant reductions in weed biomass when treated with formulations containing this compound .

Antitumor Activity Exploration

Research conducted on related compounds has shown promising results in targeting cancer cell lines. For instance, pyrido[2,3-b]pyrazines have been investigated for their ability to inhibit kinase activity associated with tumor growth . These findings suggest that further exploration of Pyrido[2,3-b]pyrazine-3-carboxylic acid derivatives could lead to novel cancer therapies.

Mechanism of Action

The mechanism of action of pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of protein kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Electronic Properties

The substitution pattern on the pyrido[2,3-b]pyrazine backbone critically impacts molecular conformation and electronic properties:

Compound Substituents Dihedral Angle (D–A) HOMO-LUMO Gap (eV) Key Applications References
Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- 7-Br, 2-Cl, 3-COOH Inferred: 30–80° Inferred: ~0.1–0.3 Pharmaceuticals, OLEDs
7-Bromo-6-chloropyrido[2,3-b]pyrazine (CID 92132891) 7-Br, 6-Cl Structural analog
3-(3'-Nitrophenyl)pyrido[2,3-b]pyrazine 3-NO₂, phenyl 45–70° 0.01–0.23 Cholinesterase inhibition
6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine 6,8-Cl; 2,3-CH₃ Synthetic intermediate
Pyrido[2,3-b]pyrazine (base scaffold) Unsubstituted 30–80° 0.48 Optoelectronic materials

Key Observations :

  • Dihedral Angles: Electron-donor (D) and acceptor (A) groups induce twisted conformations (30–80° dihedral angles), reducing singlet-triplet energy gaps (ΔEST) for thermally activated delayed fluorescence (TADF) in OLEDs .
  • HOMO-LUMO Gaps: Substitution with electron-withdrawing groups (e.g., Br, Cl, NO₂) lowers ΔEST (0.01–0.23 eV vs. 0.48 eV in unsubstituted analogs), enhancing charge transfer efficiency .

Key Observations :

  • Antimicrobial Activity : Halogenation (Br, Cl) enhances lipophilicity, improving penetration into bacterial membranes. Pyrido[2,3-b]pyrazines are more active against Gram-negative bacteria (e.g., E. coli) than Gram-positive .
  • Enzyme Inhibition : Nitrophenyl-substituted derivatives exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them candidates for Alzheimer’s therapy .

Key Observations :

  • Catalytic Methods : Fe(III)-Schiff base catalysts in water achieve >90% yields, aligning with green chemistry principles .
  • Mechanochemistry: Ball milling reduces reaction times to minutes, avoiding solvents .

Key Observations :

  • Emission Tuning: Donor groups (e.g., phenothiazine) redshift emission via extended conjugation, while twisted D–A structures minimize ΔEST for efficient TADF .

Biological Activity

Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, particularly in agriculture and medicine.

Chemical Structure and Properties

This compound features a fused ring structure containing nitrogen atoms, with a molecular formula of C7H4BrClN2O2C_7H_4BrClN_2O_2 and a molecular weight of approximately 286.91 g/mol. The presence of halogen substituents (bromo and chloro) enhances its reactivity and biological activity, particularly in herbicidal and antifungal applications .

Herbicidal Properties

Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- has demonstrated significant herbicidal activity. It acts by interfering with specific enzyme pathways related to plant growth regulation . The compound's mechanism involves the inhibition of plant growth through the modulation of signal transduction pathways, particularly those involving ATP-consuming proteins like kinases .

Antifungal Activity

Similar compounds within the pyrido[2,3-b]pyrazine family have shown potential as antifungal agents. Research indicates that these derivatives can inhibit the growth of various fungal pathogens, suggesting that this compound may also possess similar properties .

Antitumor and Antibiotic Potential

Preliminary studies suggest that Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- may serve as an intermediate in synthesizing pharmaceuticals with antitumor and antibiotic properties. This reflects its importance in medicinal chemistry and highlights the need for further exploration into its therapeutic applications .

The biological activity of Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- is attributed to its interaction with various cellular targets:

  • Enzyme Inhibition : The compound has been noted to inhibit specific kinases involved in signal transduction pathways. This inhibition can lead to altered cellular responses relevant to both plant growth regulation and disease treatment .
  • Cellular Interactions : Studies indicate potential interactions with cellular targets that could lead to therapeutic effects against certain diseases. These interactions are crucial for understanding how this compound can be utilized in drug development .

Comparative Analysis with Related Compounds

The following table summarizes notable compounds related to Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-, highlighting their structural features and unique properties:

Compound NameStructural FeaturesUnique Properties
7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dioneBrominated derivativeExhibits strong antifungal activity
5-Bromo-6-methylpyrazin-2-amineAmino group at position 2Potential antitumor activity
Pyrido[2,3-b]pyrazine-3-carboxylic acidLacks halogen substituentsBroad range of biological activities
7-Chloropyrido[2,3-b]pyrazineChlorinated derivativeEnhanced herbicidal properties

Case Studies

Research has documented various case studies illustrating the effectiveness of pyrido[2,3-b]pyrazine derivatives:

  • Herbicidal Efficacy : A study demonstrated that applying a formulated solution containing Pyrido[2,3-b]pyrazine derivatives significantly reduced weed populations in agricultural settings .
  • Antifungal Activity : In vitro tests showed that certain derivatives inhibited the growth of pathogenic fungi by disrupting cell wall synthesis .
  • Antitumor Activity : Compounds structurally similar to Pyrido[2,3-b]pyrazine-3-carboxylic acid were evaluated for their ability to inhibit cancer cell proliferation in various cancer lines .

Q & A

Q. What are the most efficient synthetic routes for preparing 7-bromo-2-chloro-pyrido[2,3-b]pyrazine-3-carboxylic acid?

Methodological Answer: Microwave-assisted multicomponent synthesis in aqueous solvents (e.g., water–ethanol or water–PEG) offers a green, high-yield approach. This method avoids toxic α-halocarbonyl precursors and uses silver iodide as a catalyst, enabling rapid cyclization (reaction times <30 minutes). Key steps include condensation of acetophenone derivatives with succinamide and aromatic amines under microwave irradiation . Alternative routes involve regioselective cyclocondensation of 1,2-diaminopyridines with 1,2-dicarbonyl compounds, catalyzed by ammonium bifluoride (0.5 mol%) in methanol–water at room temperature .

Q. How can researchers characterize the electronic properties of this compound for material science applications?

Methodological Answer: Density functional theory (DFT) calculations provide insights into HOMO-LUMO gaps, charge distribution, and singlet-triplet energy splitting (DEST). For example:

  • HOMO : Localized on the pyrido[2,3-b]pyrazine core and extended to donor substituents (e.g., morpholine or phenyl bridges).
  • LUMO : Primarily confined to the pyrido[2,3-b]pyrazine acceptor with partial delocalization to aromatic rings.
  • DEST : Ranges from 0.01–0.23 eV, depending on substituent inductive effects (e.g., methoxy groups reduce band gaps, enhancing charge transfer) .

Q. What substituent modifications are commonly explored to tune reactivity or solubility?

Methodological Answer: Common modifications include:

Position Substituent Effect
3-Carboxylic acidMethyl/ethyl estersImproves lipid solubility for biological assays
7-BromoElectron-withdrawing groups (e.g., NO₂, CF₃)Enhances electrophilic reactivity in cross-coupling reactions
2-ChloroAlkoxy or aryl groupsModulates steric hindrance and π-stacking in supramolecular assemblies

Advanced Research Questions

Q. How can regioselectivity challenges in pyrido[2,3-b]pyrazine synthesis be addressed?

Methodological Answer: Regioselective synthesis is achieved via:

  • Catalytic control : Ammonium bifluoride directs cyclocondensation of 2,3-diaminopyridines with aryl glyoxals, favoring 3-substituted pyrido[2,3-b]pyrazines over quinoxaline byproducts. DFT analysis reveals that fluoride ions stabilize transition states through hydrogen-bonding interactions .
  • Substrate design : Electron-deficient diamines (e.g., 3-methyl-1,2-phenylenediamine) reduce competing pathways, improving yields to >85% .

Q. What strategies reconcile discrepancies between experimental and computational photophysical data?

Methodological Answer: Discrepancies in DEST values (e.g., computed 0.23 eV vs. experimental 0.39 eV) arise from solvent effects and approximations in DFT functionals. Mitigation strategies include:

  • Solvent correction : Apply polarizable continuum models (PCM) to account for dielectric environments.
  • Hybrid functionals : Use CAM-B3LYP or ωB97XD for better excited-state accuracy.
  • Experimental validation : Compare time-resolved fluorescence spectra with TD-DFT results .

Q. How does this compound serve as a precursor for bioactive agents like BRAF inhibitors?

Methodological Answer: The pyrido[2,3-b]pyrazine scaffold is functionalized via:

  • Bromine displacement : Suzuki coupling with aryl boronic acids introduces hydrophobic moieties critical for kinase binding.
  • Carboxylic acid derivatization : Amidation or esterification enhances cell permeability.
    In silico docking studies show that 7-bromo-2-chloro derivatives exhibit selective inhibition of BRAF V600E mutants (IC₅₀ < 1 µM) by occupying the ATP-binding pocket .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-
Reactant of Route 2
Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-

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